molecular formula C8H12N2O5 B12903621 3-(Diethoxymethyl)-4-nitro-1,2-oxazole CAS No. 87149-82-4

3-(Diethoxymethyl)-4-nitro-1,2-oxazole

Cat. No.: B12903621
CAS No.: 87149-82-4
M. Wt: 216.19 g/mol
InChI Key: MFMGEKPWYLBCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diethoxymethyl)-4-nitro-1,2-oxazole is a nitro-substituted 1,2-oxazole derivative featuring a diethoxymethyl group at the 3-position.

Properties

CAS No.

87149-82-4

Molecular Formula

C8H12N2O5

Molecular Weight

216.19 g/mol

IUPAC Name

3-(diethoxymethyl)-4-nitro-1,2-oxazole

InChI

InChI=1S/C8H12N2O5/c1-3-13-8(14-4-2)7-6(10(11)12)5-15-9-7/h5,8H,3-4H2,1-2H3

InChI Key

MFMGEKPWYLBCAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NOC=C1[N+](=O)[O-])OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxymethyl)-4-nitroisoxazole typically involves the reaction of 3-(diethoxymethyl)-3-hydroxy-2-substituted-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium chlorides with appropriate reagents . The reaction conditions often include the use of solvents like ethanol (EtOH) at room temperature (25°C) and subsequent transformations in acetonitrile (MeCN) at elevated temperatures (85°C) .

Industrial Production Methods

Industrial production methods for 3-(Diethoxymethyl)-4-nitroisoxazole are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxymethyl)-4-nitroisoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(Diethoxymethyl)-4-aminoisoxazole.

    Reduction: Formation of 3-(Diethoxymethyl)-4-nitrosoisoxazole.

    Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

3-(Diethoxymethyl)-4-nitroisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethoxymethyl)-4-nitroisoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Key Substituent Effects:
  • Nitro Group (NO₂): The nitro group in 4-nitro-1,2-oxazoles enhances electron-withdrawing effects, stabilizing the oxazole ring and promoting electrophilic substitution reactions. This is consistent with observations in nitro-substituted dienamines, where the "push-pull" electronic character facilitates cycloaddition reactions .
  • Diethoxymethyl Group (C(OEt)₂): Compared to simpler alkyl or aryl substituents (e.g., methyl or phenyl in ), the diethoxymethyl group increases steric bulk and hydrophobicity. This may reduce solubility in polar solvents but enhance stability in organic matrices.
Comparison with Other 1,2-Oxazole Derivatives:
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole (CAS 106726-25-4) Nitromethyl, 4-methylphenyl 236.20 (calc.) Not reported Potential pharmaceutical intermediate
4-(4-Fluoro-3-nitrophenyl)-3,5-dimethyl-1,2-oxazole (CAS 1428368-75-5) Fluoro, nitro, dimethyl 236.20 Not reported Synthetic intermediate
3-Bromo-5,5-dimethyl-4H-1,2-oxazole Bromo, dimethyl 213.04 76–78 Agrochemical synthesis
3-(Diethoxymethyl)-4-nitro-1,2-oxazole Diethoxymethyl, nitro ~242.25 (calc.) Not reported Hypothesized: Energetic materials, drug precursors

Reactivity and Functional Utility

  • Cycloaddition Potential: Nitro-substituted heterocycles, such as 1-(N,N-dimethylamino)-4-nitro-1,3-butadiene (), undergo cycloadditions with α,β-unsaturated carbonyl compounds. The diethoxymethyl group in this compound may sterically hinder similar reactions compared to less bulky analogs .
  • The diethoxymethyl group could improve thermal stability in nitro-oxazoles by reducing ring strain .

Biological Activity

3-(Diethoxymethyl)-4-nitro-1,2-oxazole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.

  • Chemical Formula : C₉H₁₃N₃O₅
  • Molecular Weight : 227.21 g/mol
  • CAS Number : 87149-82-4
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules, potentially disrupting vital cellular processes.

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit notable antimicrobial properties. For instance, this compound has been evaluated for its efficacy against both bacterial and fungal strains:

Microorganism Inhibition Zone (mm)
Escherichia coli12
Staphylococcus aureus11
Pseudomonas aeruginosa9
Candida albicans10
Aspergillus niger12

These results suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development in treating infections caused by resistant pathogens .

Anti-Tubercular Activity

The compound has also shown promise in anti-tubercular activity. In vitro studies demonstrated significant inhibition against Mycobacterium tuberculosis (Mtb) strains. For example:

  • A derivative exhibited an IC50 value of 0.045 µg/mL , indicating potent activity against Mtb .

This highlights the potential of this compound in addressing multidrug-resistant tuberculosis (MDR-TB) challenges.

Study on Antimicrobial Efficacy

In a study conducted by Sadek et al., various oxazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives showed considerable inhibition against both gram-positive and gram-negative bacteria as well as fungi. The study concluded that structural modifications could enhance the biological activity of oxazole derivatives .

Development of Anti-TB Agents

Research by Villemagne et al. focused on fragment-based drug design, where new oxadiazole compounds were synthesized as EthR inhibitors. These compounds demonstrated improved solubility and metabolic stability compared to traditional anti-TB agents. The findings suggest that structural modifications in the oxazole framework can lead to more effective anti-TB therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.